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Introduction

Leucinostatin K is a member of the leucinostatin family of peptide antibiotics produced by
fungi of the genus Purpureocillium, formerly Paecilomyces.[1] These non-ribosomally
synthesized peptides exhibit a range of biological activities, including antimicrobial, antitumor,
and phytotoxic effects.[2][3] Leucinostatin K, like its congeners, is a lipophilic peptide
containing several non-proteinogenic amino acids. This guide provides a comprehensive
overview of the known physicochemical properties of Leucinostatin K, drawing on available
data for Leucinostatin K and its closely related analogue, Leucinostatin A, where specific data
for Leucinostatin K is not available.

Core Physicochemical Properties

The fundamental physicochemical properties of Leucinostatin K are summarized in the table
below. These values are crucial for understanding its behavior in biological and chemical
systems.
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Property Value Source
Molecular Formula Ce62H111N11014 Vendor Data
Molecular Weight 1234.633 g/mol Vendor Data

Computed LogP (XLogP3-AA

) ) 4.3 [4]
for Leucinostatin A)

Spectroscopic and Analytical Data

The structural elucidation and characterization of Leucinostatin K and its analogues rely
heavily on modern spectroscopic techniques.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary method for the
identification and characterization of Leucinostatin K from fungal extracts.[5] While specific
fragmentation data for Leucinostatin K is not readily available in the public domain, the
general approach involves identifying the parent ion and analyzing its fragmentation pattern to
confirm the peptide sequence and modifications. For Leucinostatin A, a precursor ion ([M+H]*)
at m/z 1218.84 has been observed.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural determination of leucinostatins.
Although specific *H and 3C NMR chemical shift data for Leucinostatin K are not published,
studies on related leucinostatins have utilized these techniques to elucidate their complex
structures, including the identification of unusual amino acid residues.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
For peptide antibiotics like leucinostatins, IR spectra typically show characteristic absorption
bands for amide bonds (N-H stretching and C=0 stretching), as well as C-H and O-H stretching
vibrations.[7]

Solubility and Stability
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Solubility

Specific quantitative solubility data for Leucinostatin K in various solvents is not available.
However, based on its high lipophilicity (inferred from the LogP of Leucinostatin A) and general
knowledge of similar peptides, Leucinostatin K is expected to be poorly soluble in aqueous
solutions and more soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol,
and ethanol. For experimental purposes, it is recommended to first dissolve the peptide in a
minimal amount of a suitable organic solvent before diluting with agueous buffers.

pH and Thermal Stability

There is no specific published data on the stability of Leucinostatin K under different pH and
temperature conditions. However, peptide stability is highly dependent on the specific amino
acid sequence and modifications. As a general guideline for peptide antibiotics, stability studies
should be conducted across a range of pH values and temperatures to determine the optimal
conditions for storage and use.[1] For many peptides, extremes of pH and high temperatures
can lead to hydrolysis of amide bonds and loss of biological activity.

Experimental Protocols

Detailed, standardized experimental protocols for the characterization of Leucinostatin K are
not publicly available. However, a general workflow can be adapted from methodologies used
for other leucinostatins and peptide antibiotics.

General Workflow for Characterization

Isolation and Purification Structural Elucidation Physicochemical Analysis
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Caption: General workflow for the isolation and characterization of Leucinostatin K.

Methodological Details
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e |solation and Purification: Leucinostatins are typically isolated from the mycelia or culture
broth of Purpureocillium lilacinum by solvent extraction (e.g., with ethyl acetate or methanol).
Purification is achieved through chromatographic techniques, including silica gel column
chromatography followed by high-performance liquid chromatography (HPLC).[7]

o Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact
molecular weight and elemental composition. Tandem MS (MS/MS) is employed to sequence
the peptide by analyzing the fragmentation patterns.

¢ NMR Spectroscopy: One- and two-dimensional NMR experiments (e.g., COSY, HSQC,
HMBC) are conducted to determine the connectivity of atoms and the stereochemistry of the
amino acid residues.

 Stability Studies: The stability of the peptide in solution at various pH values and
temperatures can be monitored over time by HPLC, assessing the degradation of the parent
compound.

Biological Activity and Signaling Pathways

Leucinostatins are known to exert their biological effects through interaction with cellular
membranes and mitochondria.[1] While the specific signaling pathways for Leucinostatin K
have not been fully elucidated, data from Leucinostatin A provides valuable insights into its
potential mechanisms of action.

Inhibition of Insulin-Like Growth Factor-I (IGF-I)
Signaling

Leucinostatin A has been shown to inhibit the growth of prostate cancer cells by reducing the
expression of Insulin-Like Growth Factor-1 (IGF-I) in surrounding stromal cells.[8] This suggests
a mechanism involving the disruption of paracrine signaling between the tumor
microenvironment and cancer cells.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/6662804/
https://pubmed.ncbi.nlm.nih.gov/6485630/
https://www.benchchem.com/product/b1674800?utm_src=pdf-body
https://www.researchgate.net/figure/Proposed-mechanism-of-inhibition-of-the-mitochondrial-ATP-synthase-by-oligomycin_fig6_324276521
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Leucinostatin K

Inhibits

v

Prostate Stromal Cell

roduces

IGF-1 Expression

Activates

IGF-I Receptor

Activates

PIBK/AKT Pathway

Promotes

Cancer Cell Growth
& Proliferation

Click to download full resolution via product page

Caption: Postulated inhibition of the IGF-I signaling pathway by Leucinostatin K.
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Mitochondrial ATP Synthase Inhibition

A primary mechanism of action for the leucinostatin family is the disruption of mitochondrial
function.[3] They can act as ionophores, dissipating the mitochondrial membrane potential, and
can also directly inhibit ATP synthase, the enzyme responsible for cellular energy production.[5]
This leads to a depletion of ATP and ultimately, cell death.
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Caption: Mechanism of ATP synthase inhibition by Leucinostatin K.
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Conclusion

Leucinostatin K is a complex peptide antibiotic with significant potential in various research
and development areas. While specific physicochemical data for Leucinostatin K is limited,
information from closely related analogues provides a solid foundation for its study. Further
research is needed to fully characterize its properties, including detailed spectroscopic
analysis, solubility and stability profiles, and a more precise elucidation of its molecular
mechanisms of action. This guide serves as a comprehensive resource to aid researchers in
these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1674800#physicochemical-properties-of-
leucinostatin-k]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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